molecular formula C13H12O3S B1437043 5-hydroxy-2-((p-tolylthio)methyl)-4H-pyran-4-one CAS No. 204503-12-8

5-hydroxy-2-((p-tolylthio)methyl)-4H-pyran-4-one

Cat. No. B1437043
M. Wt: 248.3 g/mol
InChI Key: DIGIPUKDOUXMTL-UHFFFAOYSA-N
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Description

5-hydroxy-2-((p-tolylthio)methyl)-4H-pyran-4-one, also known as D609, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a pyranone derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Chemical Reactions and Properties

  • Reactions with Electrophiles : Compounds similar to 5-hydroxy-2-((p-tolylthio)methyl)-4H-pyran-4-one, particularly alkoxy(alkylthio)-4-hydroxy-2H-pyran-2-ones, have been studied for their reactivity with electrophiles. These compounds exhibit selective reactivity, leading to substitution products at specific positions on the pyran ring. Such reactions highlight their potential in synthetic organic chemistry for constructing complex molecules (Novikov, Yakovlev, Prep'yalov, & Zakhs, 2001).

  • Ligand-Receptor Binding Mechanisms : A quantum-chemical study on derivatives of pyran-4-one, including analysis on ligand-receptor binding mechanisms, has been conducted. This research is significant for understanding how these compounds can interact with biological receptors, offering insights into their potential therapeutic applications without directly referencing drug use or side effects (Rogachevskii, Plakhova, & Shelykh, 2009).

Synthetic Applications

  • Mosquito Larvicidal Potential : A study identified the larvicidal potential of a compound structurally related to 5-hydroxy-2-((p-tolylthio)methyl)-4H-pyran-4-one, demonstrating its effectiveness against various mosquito species. This highlights its potential application in developing environmentally friendly pest control strategies (Ali & Venugopalan, 2019).

Coordination Chemistry

Catalysis and Synthesis

  • Synthetic Routes : Studies on synthetic routes and reactions of compounds containing the 4H-pyran-4-one moiety have provided valuable methodologies for creating complex organic molecules. These methodologies can be applied in the synthesis of new compounds with potential applications in various fields, including materials science and pharmaceuticals (Attanasi, Crescentini, Filippone, Foresti, Galezzi, Ghiviriga, & Katritzky, 1997).

properties

IUPAC Name

5-hydroxy-2-[(4-methylphenyl)sulfanylmethyl]pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S/c1-9-2-4-11(5-3-9)17-8-10-6-12(14)13(15)7-16-10/h2-7,15H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGIPUKDOUXMTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)C(=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydroxy-2-((p-tolylthio)methyl)-4H-pyran-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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